![molecular formula C9H9N3O4 B13736882 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13736882.png)
5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid: is a heterocyclic compound that features both imidazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid can be achieved through various methods. One common approach involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the rings of heterocyclic systems . This rearrangement can be catalyzed by acids, bases, or heat, and is influenced by factors such as the degree of aza-substitution in the rings, pH of the reaction medium, and the presence of electron-withdrawing groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques.
化学反応の分析
Types of Reactions: 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound is studied for its potential biological activity
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Imidazo[1,2-a]pyridine: This compound shares a similar imidazole-pyrimidine structure but differs in the position of the nitrogen atoms.
Pyrimidine-2-carboxylic acid: This compound lacks the imidazole ring but shares the pyrimidine and carboxylic acid functionalities.
Uniqueness: 5,7-Dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid is unique due to the presence of both methoxy groups at positions 5 and 7, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
特性
分子式 |
C9H9N3O4 |
|---|---|
分子量 |
223.19 g/mol |
IUPAC名 |
5,7-dimethoxyimidazo[1,2-c]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H9N3O4/c1-15-7-3-6-10-5(8(13)14)4-12(6)9(11-7)16-2/h3-4H,1-2H3,(H,13,14) |
InChIキー |
QGEXDDLEINPUBP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=CN2C(=N1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


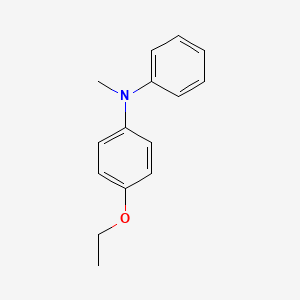
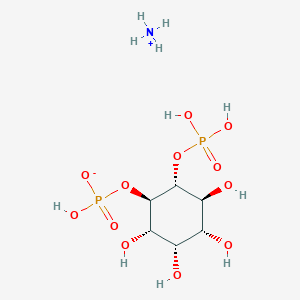
![4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide](/img/structure/B13736809.png)
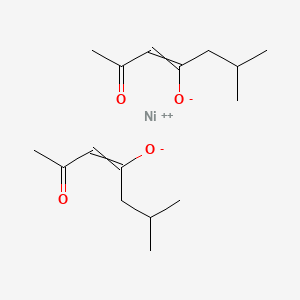
![N,N-dimethyl-4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-Benzenamine](/img/structure/B13736827.png)
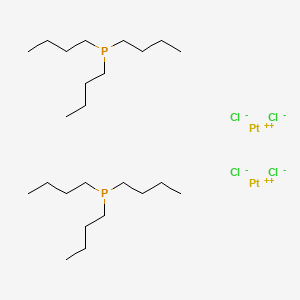
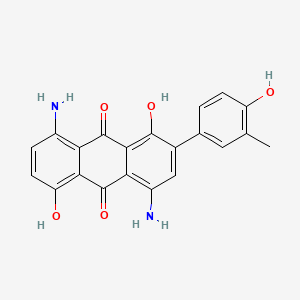
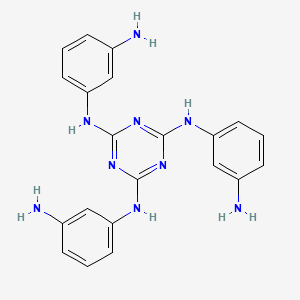
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)
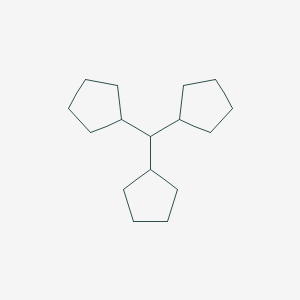
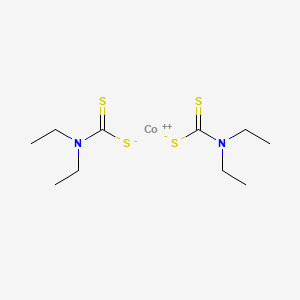
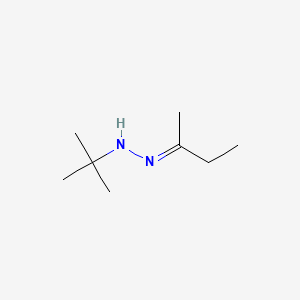
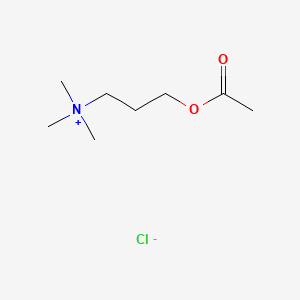
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
